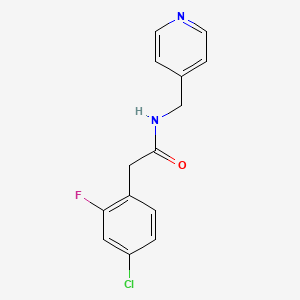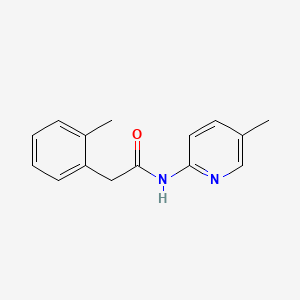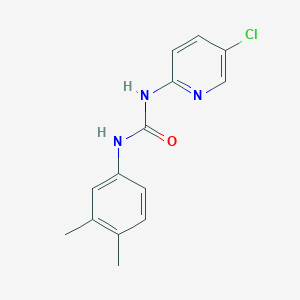![molecular formula C17H19F2N3O B5403640 [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B5403640.png)
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone can be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine
Medicinally, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine and pyrazole rings can participate in hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(3-furyl)methanone: This compound has a similar structure but features a furan ring instead of a pyrazole ring.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound includes a benzoxazole ring and has been studied for its antibacterial activity.
Uniqueness
The uniqueness of [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone lies in its combination of a difluorophenyl group with both piperidine and pyrazole rings. This unique structure may confer specific binding properties and reactivity that are not present in similar compounds.
特性
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-14-4-1-5-15(19)13(14)7-6-12-3-2-10-22(11-12)17(23)16-8-9-20-21-16/h1,4-5,8-9,12H,2-3,6-7,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHPXJVEPQNKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)


![5-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-METHOXYPHENOL](/img/structure/B5403595.png)
![6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5403607.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5403620.png)

![(5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5403647.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![5-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5403662.png)
![4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5403666.png)
![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)
